molecular formula C8H9NO3S B347610 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 923010-75-7

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B347610
CAS No.: 923010-75-7
M. Wt: 199.23g/mol
InChI Key: PISWGKLHWQOPNZ-UHFFFAOYSA-N
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Description

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid (CAS 923010-75-7) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound is characterized by its fused thienopyran structure, which serves as a versatile building block for the synthesis of more complex molecules. Its derivatives have demonstrated significant research value, particularly as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . Structural studies have shown that optimized inhibitors based on this core structure can achieve high selectivity for PTP1B by forming specific interactions, such as a salt bridge with residue Asp48, making it a compelling tool for studying insulin signaling pathways and potential treatments for type 2 diabetes and obesity and is provided with comprehensive analytical data, including its canonical SMILES (NC1=C(C(=O)O)C2=C(COCC2)S1) and a defined molecular weight of 199.22 g/mol . As a chemical intermediate, it is strictly for use in laboratory research and development or chemical production processes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWGKLHWQOPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623593
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923010-75-7
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a cornerstone for synthesizing aminothiophene derivatives. For this compound, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile serves as a key intermediate, synthesized via a modified Gewald protocol.

Palladium-Mediated Sonogashira Coupling

This method constructs the thieno[2,3-c]pyran core via cross-coupling reactions.

Procedure

  • Coupling : 3-Iodothiophene-2-carboxylic acid reacts with terminal alkynes (e.g., propargyl alcohol) using PdCl₂(PPh₃)₂ and CuI in DMF.

  • Cyclization : Intramolecular esterification forms the pyranone ring.

Example :

  • Substrate : 3-Iodothiophene-2-carboxylic acid.

  • Conditions : PdCl₂(PPh₃)₂ (0.048 equiv), CuI (0.06 equiv), Et₃N (5.0 equiv), DMF, 70–80°C for 8–12 h.

Yield : Up to 50% for alkynyl-substituted analogs.

tert-Butyl Ester Protection/Deprotection Strategy

The tert-butyl ester derivative (2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester) serves as a protected intermediate, enabling selective functionalization.

Synthesis and Deprotection

  • Esterification : The carboxylic acid is protected as a tert-butyl ester using Boc anhydride.

  • Post-Functionalization : The amino group undergoes reactions (e.g., acylation).

  • Acidic Deprotection : Treatment with trifluoroacetic acid (TFA) regenerates the free carboxylic acid.

Advantage : Mitigates side reactions during synthetic modifications.

Comparative Analysis of Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsYieldLimitations
Gewald ReactionPyran-4-one, malononitrile, sulfurTEART, ethanolNot reportedRequires hydrolysis step
Sonogashira Coupling3-Iodothiophene-2-carboxylic acidPdCl₂(PPh₃)₂, CuI, Et₃N70–80°C, DMF≤50%Complex purification
tert-Butyl Ester RouteCarboxylic acid derivativeBoc₂O, TFART to refluxModerateMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in regulating insulin signaling pathways. This inhibition can lead to increased insulin sensitivity, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

Pyran vs. Thiopyran Derivatives

Replacing the oxygen atom in the pyran ring with sulfur yields thiopyran analogues, such as ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide (MW: 275.337). This substitution introduces sulfone groups, increasing molecular weight and altering electronic properties. The sulfur atom enhances lipophilicity and may influence metabolic stability, though its biological activity remains less characterized compared to the parent pyran compound .

Ester Derivatives

  • Ethyl/Methyl Esters: Derivatives like ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (MW: 227.046) and its methyl ester counterpart (sc-328332, Santa Cruz Biotechnology) are common. These esters improve lipophilicity, facilitating cellular uptake. The ethyl ester is often hydrolyzed in vivo to release the active carboxylic acid .
  • tert-Butyl Esters: Compounds such as 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester (CAS: 193537-14-3) incorporate bulky tert-butyl groups, enhancing steric protection of the carboxylic acid and prolonging half-life in biological systems .

Pyridine vs. Pyran Analogues

Replacing the oxygen in the pyran ring with nitrogen generates pyridine derivatives, such as 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid. However, this modification may reduce metabolic stability due to increased susceptibility to oxidation .

Substituents on the Amino Group

  • Acylated Derivatives: Compounds like 2-(cyclopropanecarbonyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid amide (Comp. B165) exhibit improved enzyme selectivity. The cyclopropane group introduces rigidity, optimizing binding to hydrophobic enzyme pockets .
  • Ureido Derivatives: 2-[3-(3-Fluoro-phenyl)-ureido]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid amide (Comp. B166) incorporates a fluorinated aryl group, enhancing electronic effects and bioavailability .

Ring Substituents

  • Dimethyl Substitution : CID-067700 features a 5,5-dimethyl group on the pyran ring, increasing hydrophobicity and membrane permeability. This modification is critical for CNS-targeting applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Variation Molecular Weight Key Properties/Applications References
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid Parent compound (pyran ring) 213.24 PTP1B inhibition; Gewald synthesis
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide Thiopyran ring with sulfone groups 275.34 Enhanced lipophilicity; uncharacterized activity
Methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Methyl ester 227.05 Prodrug form; improved cellular uptake
2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid Pyridine ring with tert-butyl ester 338.39 Enhanced metabolic stability
2-(Cyclopropanecarbonyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid amide Acylated amino group 279.31 Improved enzyme selectivity

Biological Activity

Overview

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid (CAS Number: 848324-33-4) is a compound belonging to the class of thienopyran derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C₈H₈N₂O₂S
  • Molecular Weight : 198.25 g/mol
  • Melting Point : 222–223 °C
PropertyValue
Molecular FormulaC₈H₈N₂O₂S
Molecular Weight198.25 g/mol
Melting Point222–223 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyran derivatives, including this compound. Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.73 μM against FaDu cells (human pharyngeal squamous cell carcinoma), indicating significant cytotoxicity and the ability to induce apoptosis through mechanisms such as autophagy and cell cycle arrest .

Case Study Example :
In a study focusing on structural modifications of thienopyran derivatives, it was found that specific substitutions enhanced the compound's ability to inhibit cancer cell growth through dual inhibition of topoisomerase I and II, which are critical enzymes involved in DNA replication and repair .

Neuropharmacological Effects

The biological activity of this compound extends to neuropharmacology as well. Thienopyran derivatives have been investigated for their role in modulating excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the central nervous system. Inhibitors of these transporters have potential implications for treating neurodegenerative diseases .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through:

  • Topoisomerase Inhibition : Disruption of DNA replication and transcription processes.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Modulation of EAATs : Affecting neurotransmitter levels and neuronal excitability.

Safety and Toxicity

The safety profile of thienopyran derivatives is an essential consideration in their development as therapeutic agents. Preliminary data suggest that while some derivatives exhibit cytotoxicity against cancer cells, they may also present risks for normal cells at higher concentrations. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid?

  • Methodology : The compound is synthesized via:

  • Gewald Reaction : Reacting tetrahydro-pyran-4-one with tert-butyl cyanoacetate and sulfur under basic conditions (e.g., diethylamine in ethanol at 0°C), yielding regioisomeric mixtures. The 7-hydroxymethyl regioisomer is isolated via silylation and chromatography .
  • Acid-Catalyzed Cyclization : Using tetrahydro-pyran-4-one derivatives with malononitrile and sulfur in ethanol under acidic conditions, achieving ~70% yield .
    • Key Data :
MethodReagentsConditionsYieldReference
Gewaldtert-butyl cyanoacetate, S₈Ethanol, 0°C, diethylamine68%
AcidicMalononitrile, S₈Ethanol, H⁺70%

Q. How is the compound characterized structurally?

  • NMR Analysis :

  • 1H NMR : Signals at δ 5.5 ppm (broad, NH₂), 2.5–3.5 ppm (dihydropyran CH₂), and 6.8–7.2 ppm (thieno ring protons) .
  • 13C NMR : Carboxylic acid carbonyl at ~170 ppm, thieno carbons at 110–150 ppm .

Advanced Research Questions

Q. How can regioisomer formation be minimized during derivatization?

  • Strategy : Use hydroxyl-protecting groups (e.g., triethylsilyl chloride) to block undesired reactivity. Chromatographic separation (silica gel) resolves regioisomers, as demonstrated in the synthesis of 7-hydroxymethyl derivatives .
  • Example : Silylation of the 7-hydroxymethyl regioisomer followed by oxalation and deprotection yields >90% purity .

Q. What modifications enhance solubility for biological assays?

  • Approach : Introduce polar groups (e.g., sulfonic acid via sulfonic acid chloride in CH₂Cl₂ at low temps) or form water-soluble salts (e.g., sodium carboxylate) .
  • Data : Sulfonated derivatives show 10–20× improved solubility in PBS (pH 7.4) compared to the parent compound .

Q. How is the compound utilized in targeting Rab GTPases?

  • Application : The core structure is functionalized with carbamoylthioyl groups to create inhibitors (e.g., sc-503400), which selectively bind Rab7’s GTPase domain, disrupting vesicular trafficking .
  • Mechanism : Competitive inhibition of GTP binding (IC₅₀ = 2.1 µM for Rab7) with cross-reactivity noted for Rab14/Rab35 .

Q. What analytical challenges arise in stability studies?

  • Issue : Degradation under oxidative conditions (e.g., peroxide exposure) forms sulfoxide byproducts.
  • Mitigation : Use antioxidants (e.g., BHT) in storage buffers and monitor via LC-MS for sulfoxide peaks (m/z +16) .

Data Contradictions and Resolutions

  • Synthetic Yield Variability :

    • Conflict : Yields range from 68% (Gewald) to 83% (alkylation steps) .
    • Resolution : Optimize stoichiometry (e.g., 1.5 eq. diphenylacetyl chloride) and reaction time (72 hours for amidation) to maximize efficiency .
  • Biological Activity Discrepancies :

    • Conflict : Rab7 inhibition varies between studies (IC₅₀ = 2.1–5.0 µM) .
    • Resolution : Differences in assay conditions (e.g., Mg²⁺ concentration) impact GTP binding; standardize buffer systems (10 mM MgCl₂, pH 7.4) .

Research Workflow Recommendations

Synthesis : Prioritize Gewald conditions for scalability .

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for regioisomer separation .

Biological Testing : Validate solubility-adjusted derivatives in cell-based assays (e.g., endosomal trafficking inhibition in HeLa cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 2
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

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